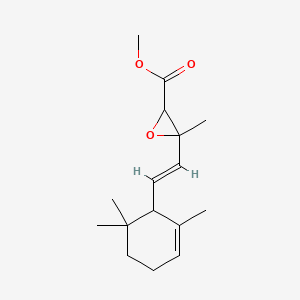
Methyl alpha ionone glycidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl alpha ionone glycidate can be synthesized through the Darzens reaction, which involves the reaction of a carbonyl compound with an alpha-halo ester in the presence of a base, resulting in the formation of an alpha, beta-epoxy ester . The reaction typically requires controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of citral and acetone as starting materials. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl alpha ionone glycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
Methyl alpha ionone glycidate has extensive applications in various scientific research domains:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s floral aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is widely used in the fragrance industry for the production of perfumes, soaps, and other scented products
Wirkmechanismus
The mechanism of action of methyl alpha ionone glycidate involves its interaction with olfactory receptors, which are responsible for detecting scents. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral and woody aroma. The specific molecular targets and pathways involved in this process are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- Methyl beta ionone glycidate
- Ethyl alpha ionone glycidate
- Ethyl beta ionone glycidate
Comparison: Methyl alpha ionone glycidate is unique due to its specific molecular structure, which imparts a distinct floral and woody aroma. Compared to its similar compounds, it has a different odor threshold and scent quality, making it particularly valuable in the fragrance industry .
Biologische Aktivität
Methyl alpha ionone glycidate is a compound derived from the ionone family, known for its applications in perfumery and flavoring. Its biological activity, particularly in terms of safety, toxicity, and potential therapeutic effects, has garnered attention in recent research. This article delves into the biological properties of this compound, supported by data tables and relevant case studies.
This compound is chemically classified as C16H24O3. It is a glycidate derivative of alpha-ionone, which contributes to its unique fragrance profile. The compound exhibits a floral scent, making it popular in various fragrance formulations.
| Property | Value |
|---|---|
| Chemical Formula | C16H24O3 |
| Molecular Weight | 264.37 g/mol |
| CAS Number | 5472296 |
| Solubility | Soluble in alcohols and oils |
| Odor Characteristic | Floral |
Toxicity and Safety
Research indicates that this compound possesses low toxicity levels. According to PubChem, the compound has been evaluated for its safety in various applications, particularly in cosmetics and food flavoring . The acceptable daily intake (ADI) levels are generally considered safe when used within recommended limits.
Case Studies
- Fragrance Applications : A study highlighted that this compound synergistically enhances other fragrance components, such as georgywood, leading to improved olfactory characteristics . This synergy suggests potential applications in creating more complex fragrance profiles.
- Flavoring in Food Products : this compound has been examined for its use in food flavoring. Its pleasant aroma makes it suitable for enhancing flavors in confectionery and beverages. However, further studies are needed to assess its long-term safety when ingested.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has been shown to exhibit inhibitory effects against certain bacterial strains, suggesting potential applications in food preservation and cosmetic formulations.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Salmonella typhimurium | 10 |
Eigenschaften
CAS-Nummer |
67905-40-2 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
methyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11-7-6-9-15(2,3)12(11)8-10-16(4)13(19-16)14(17)18-5/h7-8,10,12-13H,6,9H2,1-5H3 |
InChI-Schlüssel |
WOCOGWMEEYJGLH-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
Kanonische SMILES |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















